Indazole derivatives represent a class of heterocyclic compounds gaining increasing attention in scientific research, particularly in medicinal chemistry. [, , , ] These compounds are characterized by a benzene ring fused to a pyrazole ring, providing a versatile scaffold for structural modifications and subsequent biological activity explorations. [, , ] Various substituents can be introduced at different positions on the indazole ring system, influencing their physicochemical properties and biological profiles. [, , ]
4-Ethynyl-1H-indazole is a synthetic compound belonging to the indazole family, characterized by a five-membered aromatic ring structure containing two nitrogen atoms. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other bioactive molecules. The indazole moiety is recognized for its diverse biological activities, including antitumor and anti-inflammatory effects.
The compound is primarily synthesized through various organic chemistry methods, leveraging the reactivity of indazole derivatives. Research has shown that 4-ethynyl-1H-indazole can be derived from simpler indazole precursors through reactions such as Sonogashira coupling and other cyclization techniques .
4-Ethynyl-1H-indazole is classified under heterocyclic compounds, specifically as an indazole derivative. It falls within the broader category of alkynes due to the presence of the ethynyl group (-C≡CH), which contributes to its chemical reactivity and potential biological activity.
The synthesis of 4-ethynyl-1H-indazole typically involves several key steps:
In one reported synthesis, 4-ethynyl-1H-indazole was prepared by reacting a substituted indazole with phenylacetylene under palladium-catalyzed conditions, achieving moderate to high yields (45-95%) depending on the specific reaction conditions employed .
The molecular structure of 4-ethynyl-1H-indazole features:
The molecular formula for 4-ethynyl-1H-indazole is , with a molecular weight of approximately 159.17 g/mol. The compound exhibits distinct spectral characteristics in NMR spectroscopy, with chemical shifts indicative of the hydrogen atoms associated with the aromatic system and the ethynyl group .
4-Ethynyl-1H-indazole can participate in various chemical reactions due to its functional groups:
Reactions involving 4-ethynyl-1H-indazole have been explored for developing new bioactive compounds. For instance, modifications at the ethynyl position can lead to derivatives with enhanced biological activity .
The mechanism of action for compounds derived from 4-ethynyl-1H-indazole often relates to their ability to inhibit specific kinases involved in cancer cell signaling pathways. These compounds may disrupt phosphorylation processes critical for tumor growth and survival.
Studies have shown that certain derivatives exhibit potent inhibitory effects against various kinases, leading to reduced proliferation in cancer cell lines . The detailed mechanisms often involve competitive inhibition where these compounds mimic natural substrates or bind to active sites on kinases.
Relevant analyses have shown that derivatives maintain significant stability while exhibiting varied solubility profiles based on their substituents .
4-Ethynyl-1H-indazole and its derivatives are primarily explored for:
Research continues into optimizing these compounds for improved efficacy and selectivity against specific cancer types, making them valuable candidates in drug discovery programs .
Indazole derivatives emerged as privileged scaffolds in medicinal chemistry following the discovery of naturally occurring alkaloids in Nigella species (e.g., nigellicine and nigeglanine) in the late 20th century [5]. The synthetic exploration accelerated with FDA approvals of indazole-based drugs like granisetron (anti-emetic) and benzydamine (anti-inflammatory), demonstrating the core’s versatility in targeting diverse biological pathways. Early research focused on unsubstituted indazoles or simple amino/nitro derivatives, with 7-nitroindazole investigated for cardiovascular effects [5]. The introduction of alkynyl groups at the C4 position represented a strategic evolution to enhance reactivity and binding precision. 4-Ethynyl-1H-indazole (CAS: 1093847-83-6) was first synthesized as an intermediate for complex pharmacophores, gaining prominence for its role in kinase inhibitor design, particularly against cancer and inflammatory targets [2] [3].
4-Ethynyl-1H-indazole integrates a planar bicyclic indazole core with a linear ethynyl (–C≡CH) moiety at the C4 position. This combination confers unique properties:
Table 1: Key Structural and Chemical Identifiers of 4-Ethynyl-1H-Indazole
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1093847-83-6 |
Molecular Formula | C₉H₆N₂ |
Molecular Weight | 142.16 g/mol |
SMILES Notation | C#Cc1cccc2c1cn[nH]2 |
Hydrogen Bond Acceptors | 2 (N1, N2) |
Topological Polar Surface Area | 28.7 Ų |
The ethynyl group serves as a multipurpose chemical handle:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: